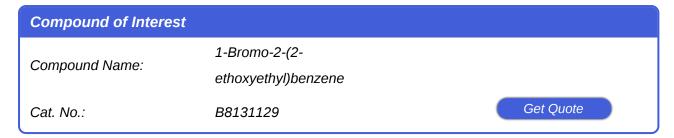


## Technical Guide: Physicochemical Properties of 1-Bromo-2-(2-ethoxyethyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the key physicochemical properties of **1-Bromo-2-(2-ethoxyethyl)benzene**, a halogenated aromatic ether. The information presented is derived from standard chemical nomenclature and atomic weight data.

## **Molecular Identity and Properties**

The structural name "1-Bromo-2-(2-ethoxyethyl)benzene" defines a benzene ring substituted with a bromine atom at the first position and a 2-ethoxyethyl group at the second position. Based on this structure, the molecular formula and weight have been calculated.

A summary of these quantitative data points is provided in the table below for clarity and ease of comparison.

Property	Value
Molecular Formula	C10H13BrO
Molecular Weight	229.11 g/mol

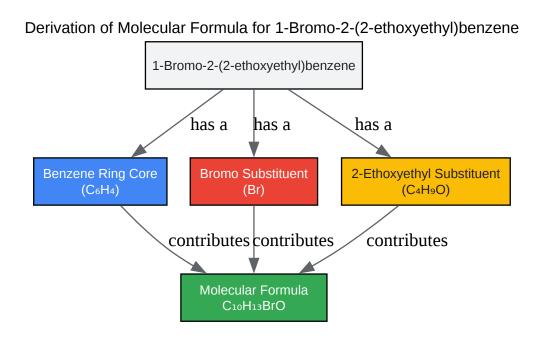
Note: While extensive database entries for various structural isomers and related compounds are available, a specific entry for "1-Bromo-2-(2-ethoxyethyl)benzene" was not found in major



chemical databases. The provided molecular formula and weight are derived from the chemical structure as indicated by its IUPAC name. Researchers should verify this information with their own analytical data.

# Logical Relationship of Compound Structure to Formula

The logical derivation of the molecular formula from the compound's name is illustrated below. This demonstrates the relationship between the constituent parts of the molecule and its overall chemical formula.



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Caption: Logical breakdown of the molecular formula derivation.

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